molecular formula C9H11NO2 B016175 Methyl 2-amino-5-methylbenzoate CAS No. 18595-16-9

Methyl 2-amino-5-methylbenzoate

Cat. No.: B016175
CAS No.: 18595-16-9
M. Wt: 165.19 g/mol
InChI Key: MDHYFUPTSWXVIA-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-methylbenzoate is an organic compound with the molecular formula C9H11NO2. It is also known as methyl 2-amino-5-methylbenzoic acid methyl ester. This compound is a derivative of benzoic acid and is characterized by the presence of an amino group and a methyl group on the benzene ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-amino-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically obtained through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-amino-5-methylbenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the production of telmisartan , an angiotensin II receptor blocker used to treat hypertension and metabolic disorders. The compound's structural characteristics facilitate its role in synthesizing telmisartan, which has shown efficacy in managing obesity-related conditions in preclinical studies involving diet-induced obese mice .

Case Study: Telmisartan Synthesis

  • Compound : Telmisartan
  • Role of this compound : Acts as a key intermediate.
  • Research Findings : Studies indicate that telmisartan can be beneficial for metabolic syndrome management, including visceral obesity .

Agrochemical Applications

In agrochemicals, this compound is utilized as a precursor for the development of various herbicides and pesticides. Its ability to modify biological activity makes it valuable in creating compounds that can effectively control pests while being less harmful to non-target organisms.

Example Applications

  • Herbicides : Used in formulations targeting specific weed species.
  • Pesticides : Contributes to the development of safer pest control options.

Organic Synthesis

The compound is also significant in organic synthesis as a building block for more complex molecules. It is employed in the synthesis of dyes and pigments due to its ability to undergo various chemical transformations.

Synthetic Pathways

  • This compound can be transformed into other derivatives through reactions such as:
    • Esterification
    • Amidation
    • Nitration

Mechanism of Action

The mechanism of action of methyl 2-amino-5-methylbenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Methyl 2-amino-5-methylbenzoate can be compared with other similar compounds, such as:

  • Methyl 2-amino-4-methylbenzoate
  • Methyl 2-amino-6-methylbenzoate
  • Methyl 3-amino-5-methylbenzoate

These compounds share similar structural features but differ in the position of the amino and methyl groups on the benzene ring. This positional variation can lead to differences in their chemical reactivity and biological activity .

Biological Activity

Methyl 2-amino-5-methylbenzoate, also known as methyl 5-methylanthranilate, is an organic compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₉H₁₁NO₂
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 18595-16-9
  • Solubility : Soluble in organic solvents; moderate water solubility (0.507 mg/ml) .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Research indicates that this compound has potential antitumor properties. It has been shown to inhibit the growth of certain cancer cell lines, particularly in combination therapies targeting polyamine metabolism .
  • Mechanism of Action : The compound acts as an inhibitor of FUBP1 (Far Upstream Element Binding Protein 1), which is involved in the regulation of oncogenes such as c-Myc. By inhibiting FUBP1, this compound can disrupt cancer cell proliferation .

Case Studies

  • Inhibition of Cancer Cell Growth :
    • A study conducted on pancreatic cancer cells demonstrated that this compound, when used in conjunction with difluoromethylornithine (DFMO), significantly reduced cell viability compared to controls. This suggests a synergistic effect when targeting polyamine pathways .
  • High-Throughput Screening :
    • In high-throughput screening assays, several anthranilic acid derivatives were identified as potent inhibitors of cell growth in various cancer models. This compound was among the top candidates for further development due to its favorable activity profile .

Pharmacokinetics and Toxicology

The pharmacokinetic properties of this compound suggest a high potential for bioavailability:

PropertyValue
Log P (Octanol/Water) 1.97
GI Absorption High
BBB Permeant Yes
CYP Inhibitor Status Not an inhibitor
Toxicity Classification Signal Word: Warning

These properties indicate that the compound can effectively cross biological membranes, making it a viable candidate for therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObservations
Antitumor ActivityInhibits growth in pancreatic cancer cells
FUBP1 InhibitionDisruption of c-Myc expression
Synergistic EffectsEnhanced efficacy in combination with DFMO

Table 2: Pharmacokinetic Parameters

ParameterValue
Log P1.97
Bioavailability Score0.55
Solubility0.507 mg/ml

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Methyl 2-amino-5-methylbenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 2-amino-5-methylbenzoic acid with methanol under acidic catalysis. Key parameters include temperature control (60–80°C), acid catalyst selection (e.g., sulfuric acid), and reaction monitoring using thin-layer chromatography (TLC) to track esterification progress . Post-synthesis, purification via column chromatography or recrystallization ensures high purity. Optimization may involve adjusting molar ratios of reactants or employing microwave-assisted synthesis to reduce reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Fourier-transform infrared (FTIR) and Raman spectroscopy are critical for identifying functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹ and NH₂ bending modes). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural details, such as the methyl ester group (δ ~3.8–3.9 ppm in ¹H NMR) and aromatic proton environments . Gas chromatography-mass spectrometry (GC-MS) can confirm molecular weight and purity, as demonstrated in related benzoate analyses .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key practices include:

  • Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Engineering controls: Fume hoods to minimize inhalation exposure.
  • Waste disposal: Segregate contaminated materials and dispose via licensed hazardous waste services .
  • Emergency measures: Immediate rinsing with water for skin contact and use of emergency showers/eye wash stations .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved and validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) to determine unit cell parameters and atomic positions . Validate the structure using tools like PLATON to check for twinning, disorder, and hydrogen bonding geometry. For isostructural analogs (e.g., brominated derivatives), comparative analysis can resolve ambiguities in molecular packing .

Q. How can contradictions in spectroscopic or chromatographic data for this compound be addressed?

Discrepancies often arise from impurities or solvent effects. Cross-validate results using complementary techniques:

  • FTIR vs. Raman: Confirm vibrational modes unaffected by fluorescence.
  • DFT calculations: Compare experimental spectra with simulated vibrational frequencies to identify misassignments .
  • High-performance liquid chromatography (HPLC): Quantify purity and isolate isomers or byproducts not resolved by GC .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

As a substituted anthranilate, it serves as a precursor in synthesizing heterocyclic compounds (e.g., benzoxazoles or quinazolines) with potential bioactivity. For example, brominated analogs are intermediates in antiviral or anticonvulsant drug development . Methodologically, coupling reactions (e.g., Suzuki-Miyaura) can functionalize the aromatic ring for targeted molecule design .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

Density functional theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps), reaction pathways, and regioselectivity in electrophilic substitution. Molecular docking studies may explore its interactions with biological targets, such as enzymes or receptors, to guide drug discovery .

Q. Methodological Recommendations

  • Synthesis: Prioritize microwave-assisted methods for faster, greener synthesis .
  • Characterization: Combine NMR, FTIR, and GC-MS for comprehensive structural elucidation .
  • Crystallography: Use SHELX software for robust structure determination and validation .
  • Safety: Adopt OSHA/NIOSH guidelines for chemical handling and waste management .

Properties

IUPAC Name

methyl 2-amino-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHYFUPTSWXVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360874
Record name methyl 2-amino-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18595-16-9
Record name Benzoic acid, 2-amino-5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18595-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Amino-5-methylbenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Thionyl chloride (2.88 mL, 39.69 mmol) was added drop wise to a solution of 2-amino-5-methyl-benzoic acid (3.0 g, 19.84 mmol) in methanol (10 mL) at 0° C. and refluxed for 16 hr. The reaction mixture was concentrated to dryness and the residue dissolved in chloroform (100 mL). The organic layer was washed with sodium bicarbonate solution (5×30 mL), water (3×30 mL), brine (3×30 mL) and dried over anhydrous sodium sulphate. The residue was concentrated under vacuum to yield the crude compound, which was purified by column chromatography over silica gel (100-200 mesh) using 2% ethyl acetate in pet ether as eluent to afford 2-amino-5-methyl-benzoic acid methyl ester (2.0 g, 61%) as a pale yellow semi solid.
Quantity
2.88 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-5-methyl benzoic acid (10 g) in methanol (50 ml) containing conc. sulfuric acid (5.5 ml) was heated for 19 hours under reflux. The solvent was distilled off, and the residue was dissolved in water. The solution was neutralized with an aqueous sodium hydroxide, followed by extraction with ethyl acetate. The organic layer was dried and concentrated to afford a pale brown oil (8.1 g, 74%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Name
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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